Qualaquin
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Overview
Description
Quinine sulfate dihydrate is a hydrate. It contains a quinine sulfate.
Scientific Research Applications
FDA Surveillance and Adverse Hematologic Outcomes
Qualaquin (quinine) is primarily approved for treating malaria. Its use trends and associations with adverse hematologic outcomes were examined by the FDA using Medicare data. This study focused on usage patterns and the implications of these patterns on patients' health (Houstoun et al., 2014).
Effects on Seminiferous Tubules in Rats
Research explored the effects of quinine, the active ingredient in this compound, on the seminiferous tubules of rats. This study aimed to understand the impact of short-term quinine administration on testicular health and spermatogenesis (Osinubi et al., 2004).
Ethical Review of Off-label Drug Use
In the context of the COVID-19 pandemic, the ethical review of off-label drugs like chloroquine, closely related to quinine, was a significant focus. This research emphasized the importance of ethical standards in the off-label use of drugs during health emergencies (Li et al., 2022).
Qualitative and Quantitative Research Paradigms
Although not directly related to this compound, studies like Newman's (1999) emphasize the importance of combining qualitative and quantitative research methodologies in medical research. Such methodologies can provide comprehensive insights into drug applications and impacts (Newman, 1999).
Properties
Molecular Formula |
C40H54N4O10S |
---|---|
Molecular Weight |
782.9 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydron;sulfate;dihydrate |
InChI |
InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14-,19-,20+;;;/m00.../s1 |
InChI Key |
ZHNFLHYOFXQIOW-LPYZJUEESA-N |
Isomeric SMILES |
[H+].[H+].COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
[H+].[H+].COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.[O-]S(=O)(=O)[O-] |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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